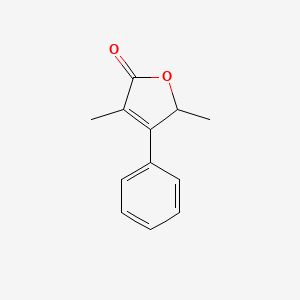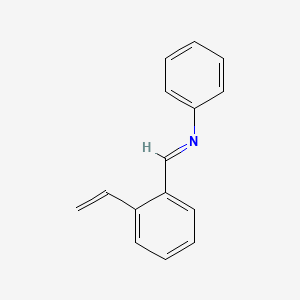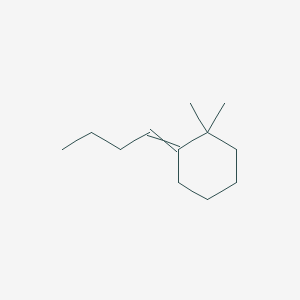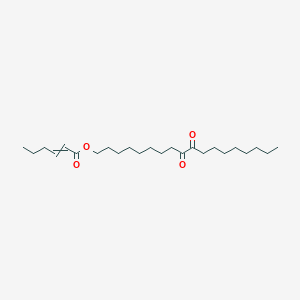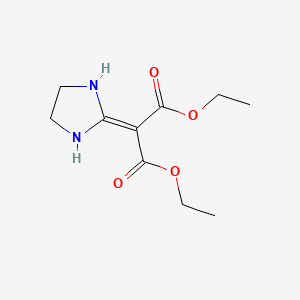
Indium, tris(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium, tris(phenylmethyl)-, also known as indium triphenylmethyl, is an organoindium compound. Indium is a post-transition metal that has gained significant attention in various fields due to its unique properties. The compound is characterized by the presence of three phenylmethyl groups attached to an indium atom, making it a valuable reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
InCl3+3PhCH2MgBr→In(PhCH2)3+3MgBrCl
Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) species.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.
Applications De Recherche Scientifique
Indium, tris(phenylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which indium, tris(phenylmethyl)- exerts its effects varies depending on the application:
Comparaison Avec Des Composés Similaires
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition.
Tris(allyl)indium: Used in the synthesis of indium-containing materials.
Uniqueness: Indium, tris(phenylmethyl)- is unique due to its specific structure and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to form stable complexes with various ligands sets it apart from other indium compounds.
Propriétés
Numéro CAS |
125706-16-3 |
|---|---|
Formule moléculaire |
C21H21In |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
tribenzylindigane |
InChI |
InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
Clé InChI |
VXYBQDNBICTYEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


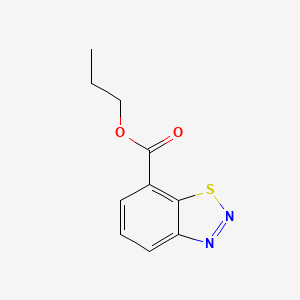

![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
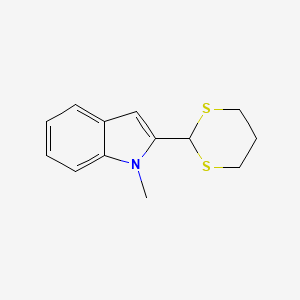
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)
